Cefazolin Impurity C Cefazolin Impurity C an impurity of Cefazolin
Brand Name: Vulcanchem
CAS No.: 56842-77-4
VCID: VC0193760
InChI: InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1
SMILES: CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O
Molecular Formula: C11H12N6O4S
Molecular Weight: 324.32 g/mol

Cefazolin Impurity C

CAS No.: 56842-77-4

Cat. No.: VC0193760

Molecular Formula: C11H12N6O4S

Molecular Weight: 324.32 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefazolin Impurity C - 56842-77-4

Specification

CAS No. 56842-77-4
Molecular Formula C11H12N6O4S
Molecular Weight 324.32 g/mol
IUPAC Name (6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1
Standard InChI Key DGYURGWZOSQCFG-GMSGAONNSA-N
Isomeric SMILES CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O
SMILES CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O
Canonical SMILES CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O

Introduction

Known Impurities in Cefazolin Sodium

Characterized Impurities in Research Literature

Research has identified several impurities in cefazolin sodium. A study published in 2013 isolated and characterized two previously unknown impurities from cefazolin sodium bulk drug substance using gradient reversed-phase high-performance liquid chromatography (HPLC) . These impurities were designated as:

  • Impurity-I (RRT 0.08): N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide

  • Impurity-II (RRT 0.20): 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

These impurities were observed to increase to levels of approximately 0.15% during stability studies, necessitating their complete characterization .

Impurity NameMolecular FormulaMolecular Weight (g/mol)Structural Characteristics
7-Aminocephalosporanic AcidC10H12N2O5S272.28Core cephalosporin structure, precursor in synthesis
5-Methyl-1,3,4-thiadiazol-2-thiol (MMTD)C3H4N2S2132.21Side chain fragment, released during degradation
Cefazoloic AcidC14H16N8O5S3472.53Hydrolysis product of the β-lactam ring
CefazolinamideC14H15N9O3S3453.52Amide derivative formed during degradation
Impurity-IStructure elucidatedNot specifiedContains tetrazole moiety, formed under acidic conditions
Impurity-IIStructure elucidatedNot specifiedContains modified thiazine ring, formed under basic conditions

The cephalosporin nucleus in cefazolin is susceptible to various degradation pathways, particularly affecting the β-lactam ring. The presence of the tetrazole and thiadiazole moieties also contributes to the formation of specific degradation products .

Analytical TechniqueKey ParametersApplication in Impurity Analysis
Gradient RP-HPLCMobile phase composition, pH, column typeSeparation and quantification of impurities at 0.1% levels
LC-MS/MSIonization mode, m/z values of fragmentsMolecular weight determination, structural fragments identification
1H NMRChemical shifts, coupling constantsHydrogen environments and bonding patterns
13C NMR and DEPTChemical shifts of carbon atomsCarbon skeleton and functional group determination
FT-IRCharacteristic absorption bandsFunctional group identification

Formation Pathways of Cefazolin Impurities

Degradation Mechanisms

Cefazolin impurities can form through various degradation pathways depending on environmental conditions:

  • Acidic Degradation: Under acidic conditions and photolytic exposure (pH 3.5, UV light, 12 hours), Impurity-I forms at levels up to 3%. The degradation pathway involves hydrolysis of cefazolin to cefazoloic acid, followed by lactone formation, decarboxylation, bond migration, and expulsion of the cephem nucleus .

  • Basic Degradation: Under basic conditions with heating, Impurity-II forms at levels up to 10%. This pathway involves different chemical transformations of the cephalosporin structure .

  • Other Degradation Conditions: Additional impurities, including 7-epimer of cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid can form under various stress conditions .

The β-lactam ring in cefazolin is particularly susceptible to hydrolysis, leading to ring opening and subsequent rearrangements. These reactions can be accelerated by pH extremes, elevated temperatures, light exposure, and certain metal ions.

Regulatory Considerations and Quality Control

Regulatory authorities, including the FDA and EMA, require thorough characterization of pharmaceutical impurities present above specific thresholds. For cefazolin, as with other antibiotics, impurity limits are established in pharmacopeial monographs such as the European Pharmacopoeia .

Key regulatory considerations include:

  • Identification threshold: Any unknown impurity present at levels above 0.1% in the drug substance must be identified and characterized .

  • Qualification threshold: Impurities above certain levels require safety evaluation.

  • Reporting threshold: All impurities above specified levels must be reported in regulatory submissions.

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